molecular formula C11H14ClFN2O B8035124 4-Fluoro-N-(pyrrolidin-3-yl)benzamide hydrochloride

4-Fluoro-N-(pyrrolidin-3-yl)benzamide hydrochloride

Cat. No.: B8035124
M. Wt: 244.69 g/mol
InChI Key: JVBFVIQKFJDCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(pyrrolidin-3-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamide derivatives It is characterized by the presence of a fluorine atom at the para position of the benzamide ring and a pyrrolidine moiety attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(pyrrolidin-3-yl)benzamide hydrochloride typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with pyrrolidine to yield 4-fluoro-N-(pyrrolidin-3-yl)benzamide.

    Hydrochloride Formation: The free base of 4-fluoro-N-(pyrrolidin-3-yl)benzamide is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

4-Fluoro-N-(pyrrolidin-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-Fluoro-N-(pyrrolidin-3-yl)benzamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(pyrrolidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its target, while the pyrrolidine moiety contributes to its overall stability and bioavailability. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

4-Fluoro-N-(pyrrolidin-3-yl)benzamide hydrochloride can be compared with other benzamide derivatives, such as:

    4-Chloro-N-(pyrrolidin-3-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    4-Methyl-N-(pyrrolidin-3-yl)benzamide: Contains a methyl group instead of fluorine.

    4-Bromo-N-(pyrrolidin-3-yl)benzamide: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile compared to other similar compounds.

Properties

IUPAC Name

4-fluoro-N-pyrrolidin-3-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-9-3-1-8(2-4-9)11(15)14-10-5-6-13-7-10;/h1-4,10,13H,5-7H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBFVIQKFJDCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.